

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Taxusin

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Compound of Interest

Compound Name: **Taxusin**

Cat. No.: **B15562591**

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Introduction

Taxusin is a naturally occurring taxane diterpenoid isolated from various species of yew trees (*Taxus*), such as *Taxus wallichiana* and *Taxus mairei*.^{[1][2]} As a member of the taxane family, which includes the prominent anticancer drug Paclitaxel (Taxol®), **Taxusin** is of significant interest to the scientific community.^[1] Its complex molecular architecture and stereochemistry have made it a challenging target for total synthesis and a subject of extensive spectroscopic and crystallographic studies. This guide provides a comprehensive overview of the chemical structure and stereochemistry of **Taxusin**, along with experimental protocols for its isolation and structural elucidation.

Chemical Structure and Properties

Taxusin possesses a complex tricyclic carbon skeleton known as the taxane core, which is a bicyclo[5.3.1]undecane system fused to a cyclohexane ring. The molecule is characterized by an exocyclic methylene group and a trans-cyclodecene ring.^[3]

IUPAC Name: (3S,4aR,6R,8S,11R,12R,12aR)-9,12a,13,13-Tetramethyl-4-methylidene-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-6,10-methanobenzo[4]annulene-3,8,11,12-tetrayl tetraacetate

Systematic IUPAC Name: Taxa-4(20),11-diene-5 α ,9 α ,10 β ,13 α -tetrayl tetraacetate.^[3]

Chemical Formula: $C_{28}H_{40}O_8$

Molar Mass: 504.61 g/mol [\[3\]](#)

The structure of **Taxusin** has been unequivocally confirmed by X-ray crystallography and various NMR spectroscopic techniques.

Stereochemistry

The stereochemistry of **Taxusin** is a critical aspect of its structure, with multiple chiral centers. The absolute configuration of these centers has been determined through total synthesis and X-ray crystallography. The key stereochemical features include:

- The fusion of the three rings (A, B, and C) creates a rigid and complex three-dimensional structure.
- The eight-membered B ring adopts a specific conformation.
- The acetyl groups are located at the 5α , 9α , 10β , and 13α positions.[\[3\]](#)

Quantitative Structural Data

Detailed quantitative data from X-ray crystallography and NMR spectroscopy are essential for a complete understanding of the molecular geometry and electronic environment of **Taxusin**.

Crystallographic Data

Single-crystal X-ray diffraction analysis has provided precise measurements of bond lengths and angles within the **Taxusin** molecule. While a specific table of bond lengths and angles for **Taxusin** is not readily available in the public domain, typical values for similar organic molecules can be referenced.[\[5\]](#)[\[6\]](#)[\[7\]](#) The crystal structure confirms the bicyclo[5.3.1]undecane skeleton.

Table 1: Representative Bond Lengths and Angles for Organic Compounds

Bond Type	Average Bond Length (Å)	Bond Angle	Average Angle (°)
C-C (sp ³)	1.54	C-C-C (sp ³)	109.5
C=C	1.34	C=C-C	120
C-O	1.43	C-O-C	110
C=O	1.23	O=C-O	120

Note: This table provides general values and may not represent the exact measurements for **Taxusin**.

NMR Spectroscopic Data

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of complex natural products like **Taxusin**. The chemical shifts provide information about the electronic environment of each proton and carbon atom. While a complete, publicly available dataset for **Taxusin** is not available, the following table provides expected chemical shift ranges for key functional groups found in taxane diterpenoids, recorded in CDCl₃.[\[1\]](#)[\[8\]](#)

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in Taxanes (in CDCl₃)

Functional Group	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Methyl (CH_3)	0.8 - 2.5	10 - 30
Methylene (CH_2)	1.0 - 3.0	20 - 40
Methine (CH)	1.5 - 5.0	30 - 60
Olefinic ($\text{C}=\text{CH}$)	4.5 - 6.0	100 - 150
Carbons attached to Oxygen (C-O)	3.5 - 5.5	60 - 90
Carbonyl ($\text{C}=\text{O}$)	-	160 - 180
Acetyl Methyl (CH_3CO)	1.9 - 2.2	20 - 22
Acetyl Carbonyl (CH_3CO)	-	169 - 172

Experimental Protocols

The isolation and structural elucidation of **Taxusin** involve a series of meticulous experimental procedures.

Isolation and Purification of Taxusin from *Taxus mairei*

- Extraction:
 - Air-dried and powdered plant material (e.g., heartwood or seeds) of *Taxus mairei* is extracted with methanol at room temperature.[2]
 - The methanolic extract is concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- Chromatographic Purification:

- The fraction containing taxanes (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.
- A gradient elution system, for example, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the different taxoids.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing **Taxusin** are combined and may require further purification by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.[9]

Structural Elucidation by Spectroscopy and Crystallography

- Sample Preparation:
 - 5-10 mg of purified **Taxusin** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00 \text{ ppm}$).[1]
 - The solution is filtered into a 5 mm NMR tube.
- Data Acquisition:
 - ^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: A standard proton spectrum is acquired with a spectral width of 0-12 ppm.
 - ^{13}C NMR: A proton-decoupled carbon spectrum is acquired with a spectral width of 0-220 ppm.
 - 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the complex NMR signals and confirming the connectivity of the molecule.

- Crystallization:
 - Single crystals of **Taxusin** suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., a mixture of acetone and n-hexane).
- Data Collection:
 - A suitable single crystal is mounted on a goniometer head.
 - X-ray diffraction data are collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a CCD detector.[10][11]
 - The crystal is rotated, and a series of diffraction images are collected.
- Structure Solution and Refinement:
 - The collected diffraction data are processed to determine the unit cell dimensions and space group.
 - The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
 - The positions of all non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Visualizations

Biosynthetic Pathway of Taxusin

Taxusin is an important intermediate in the biosynthesis of more complex taxanes like Paclitaxel. The following diagram illustrates a simplified biosynthetic pathway leading to the taxane core and subsequent modifications to form **Taxusin**.

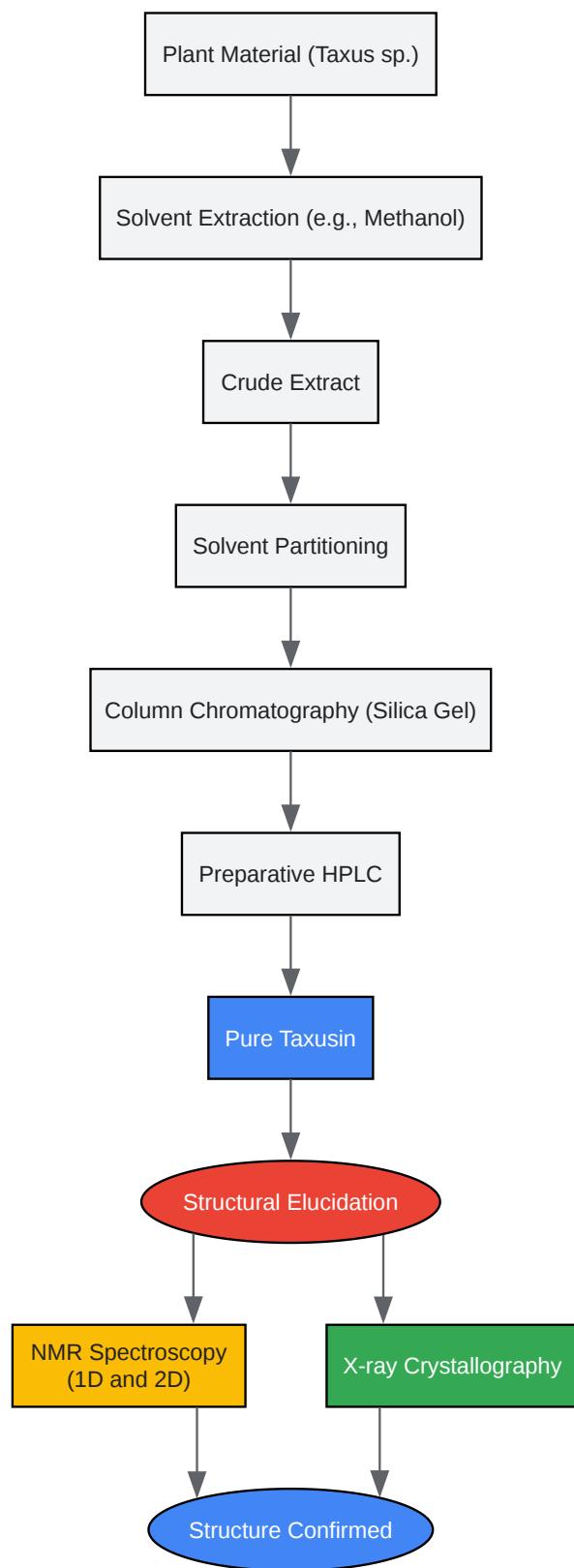


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Caption: Simplified biosynthetic pathway of **Taxusin**.

Experimental Workflow for Isolation and Structural Elucidation of Taxusin

The following diagram outlines the general workflow for the isolation and structural determination of **Taxusin** from a natural source.



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Caption: Experimental workflow for **Taxusin**.

Conclusion

Taxusin stands as a testament to the structural complexity and chemical diversity found in natural products. Its intricate three-dimensional structure, characterized by a unique taxane skeleton and specific stereochemistry, has been thoroughly established through modern analytical techniques. This guide provides a foundational understanding for researchers engaged in the study of taxanes, offering insights into its chemical properties, methods for its isolation, and the spectroscopic and crystallographic techniques employed for its structural elucidation. Further research into **Taxusin** and its derivatives may unveil novel biological activities and contribute to the development of new therapeutic agents.

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